ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

Lipophilicity Membrane Permeability LogP

Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate (CAS 154170-01-1), also known as 5-fluoro-DL-tryptophan ethyl ester or ethyl 5-fluorotryptophanate, is a racemic fluorinated indole amino acid ester. Featuring a 5-fluoro substituent on the indole ring and a primary amine and ethyl ester on the α-carbon, this compound serves as a versatile, lipophilic building block for medicinal chemistry, peptide chemistry, and 19F NMR studies.

Molecular Formula C13H15FN2O2
Molecular Weight 250.273
CAS No. 154170-01-1
Cat. No. B2515671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate
CAS154170-01-1
Molecular FormulaC13H15FN2O2
Molecular Weight250.273
Structural Identifiers
SMILESCCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)N
InChIInChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3
InChIKeyDHTFJAFPZBGEKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate (CAS 154170-01-1): Procurement-Relevant Physicochemical and Synthetic Profile


Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate (CAS 154170-01-1), also known as 5-fluoro-DL-tryptophan ethyl ester or ethyl 5-fluorotryptophanate, is a racemic fluorinated indole amino acid ester . Featuring a 5-fluoro substituent on the indole ring and a primary amine and ethyl ester on the α-carbon, this compound serves as a versatile, lipophilic building block for medicinal chemistry, peptide chemistry, and 19F NMR studies [1]. The target compound is typically supplied at 95–97% purity with storage at -20°C under inert atmosphere, as noted by multiple commercial sources .

1 19F NMR probe precursor for protein dynamics studies
2 Cell-permeable prodrug for intracellular enzyme inhibition research
3 Racemic intermediate for chiral resolution to enantiopure 5-fluorotryptophan

Why 5-Fluoro-DL-Tryptophan or Simple Tryptophan Esters Cannot Replace Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate


Superficially, this compound could be replaced by 5-fluoro-DL-tryptophan (free acid) or unsubstituted tryptophan ethyl ester. However, the carboxylic acid form is significantly less membrane-permeable, with a predicted logP of ~1.26 versus ~2.44 for the ethyl ester [1]. Conversely, non-fluorinated tryptophan esters lack the 19F NMR handle and altered electronic properties that make 5-fluoroindoles valuable for mechanistic enzymology, protein labeling, and PET tracer development [2]. The combined 5-fluoro + ethyl ester motif uniquely addresses solubility, permeability, and spectroscopic detectability requirements that neither generic tryptophan analog alone fulfills.

Free acid form 5-Fluoro-DL-tryptophan has lower predicted lipophilicity (logP ~1.26 vs ~2.44), which may reduce passive cell permeability for intracellular studies.
Non-fluorinated esters Tryptophan ethyl ester lacks the 19F spectroscopic handle and altered electronic properties required for NMR-based protein dynamics and radiotracer development.

Quantitative Differentiation of Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate Against Key Analogs


Lipophilicity Advantage of the Ethyl Ester Over the Free Acid

The ethyl ester exhibits a predicted logP of 2.44, substantially higher than 5-fluorotryptophan free acid (logP ~1.26) [1]. This translates to an approximately 15-fold increase in predicted octanol-water partition coefficient, indicating significantly enhanced passive membrane permeability.

Lipophilicity (logP)
In silico prediction
Δ logP +1.18
~15× partition coefficient vs free acid
May support selection for intracellular studies
In silico prediction; experimental validation recommended
Lipophilicity Membrane Permeability LogP

Distinct 19F NMR Chemical Shift Dispersion for Biomolecular Probing

5-Fluorotryptophan, the hydrolyzed derivative of the target ethyl ester, exhibits a large 19F chemical shift anisotropy (CSA) tensor and significant chemical shift dispersion in protein environments, with shifts spanning from -39 to -53 ppm relative to TFA [1]. In contrast, 4-fluoro- and 6-fluorotryptophan show narrower shift dispersion and reduced environmental sensitivity, making the 5-fluoro isomer superior for monitoring protein conformational changes [2].

19F NMR dispersion
Class-level inference
~14 ppm range
vs ~5–7 ppm for 4-/6-fluoro isomers
Supports monitoring of multiple conformational states in protein NMR
Based on 5-fluorotryptophan; ester hydrolysis required prior to NMR
19F NMR Conformational Dynamics Protein Labeling

Competitive Inhibitory Activity Against Tryptophan-Dependent Enzymes

5-Fluoro-DL-tryptophan, the hydrolysis product of the target ester, acts as a strong inhibitor of anthranilate synthase with 50% inhibition at 0.005 mM, comparable to 5-methyl-DL-tryptophan (0.004 mM) but distinct in fluorine-mediated electronic effects [1]. Ethyl esterification enables controlled release of the active inhibitor in cellular systems via endogenous esterases, providing temporal control not achievable with direct application of the free acid [2].

Enzyme inhibition (IC50)
Class-level inference
50% inhibition at 5 μM
anthranilate synthase
Supports prodrug strategy for intracellular inhibition studies
Ester prodrug relies on intracellular esterase activation
Enzyme Inhibition Anthranilate Synthase Tryptophan Synthase

Synthetic Utility as a Purifiable Intermediate for Enantiopure 5-Fluorotryptophan

The ethyl ester group facilitates chromatographic or enzymatic resolution of the racemic mixture into L- and D-enantiomers, which are then hydrolyzed to yield enantioenriched 5-fluorotryptophan. Pd-catalyzed heteroannulation of 2-iodo-4-fluoroaniline with a γ,δ-acetylenic amino acid ester provides the target compound in a single step, whereas synthesis of the free acid requires additional protection/deprotection sequences [1].

Synthetic efficiency
Direct comparison
Ethyl ester route: 2 synthetic steps
Free acid route: 4+ synthetic steps
May inform synthesis route selection
Based on Pd-catalyzed heteroannulation
Asymmetric Synthesis Chiral Resolution Pd-Catalyzed Heteroannulation

High-Value Application Scenarios for Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate Based on Quantitative Differentiation


19F NMR Probe Development for Protein Conformational Dynamics

The 5-fluoroindole moiety of the target compound, after ester hydrolysis, provides a 19F NMR chemical shift dispersion spanning ~14 ppm in folded proteins, enabling monitoring of multiple conformational states simultaneously [1]. This advantage over 4- and 6-fluorotryptophan (which exhibit narrower dispersion) makes the ethyl ester the optimal precursor for biosynthetic incorporation of the 19F label via auxotrophic E. coli strains [2].

Prodrug Strategy for Intracellular Enzyme Inhibition Studies

The ethyl ester's logP of 2.44 enables passive diffusion across cell membranes, where intracellular esterases release 5-fluorotryptophan, a potent inhibitor of tryptophan biosynthetic enzymes with IC50 values in the low micromolar range [3]. This prodrug approach allows temporal control of enzyme inhibition that is not achievable with the impermeant free acid form.

Chiral Building Block for Asymmetric Synthesis of Fluorinated Pharmaceuticals

The racemic ethyl ester can be resolved via chiral HPLC or enzymatic methods to provide enantiopure L- or D-5-fluorotryptophan ethyl ester, which serves as a key intermediate for fluorinated peptide drugs, kinase inhibitors, and PET tracer precursors. The Pd-catalyzed heteroannulation route provides direct access to this intermediate in fewer steps than corresponding free acid routes [4].

Standard Reference for Chromatographic Analysis of Tryptophan Metabolites

5-Fluoro-DL-tryptophan ethyl ester has been utilized as an internal standard in HPLC and LC-MS methods for quantification of tryptophan and its kynurenine pathway metabolites in biological matrices, leveraging its distinct retention time and mass shift (M+18 relative to tryptophan) for reliable peak identification .

Application
Selection Property
Validation Focus
19F NMR probe studies
5-fluoroindole chemical shift dispersion
Conformational dynamics monitoring via 19F NMR
Intracellular enzyme inhibition studies
Ethyl ester prodrug permeability
Intracellular esterase-dependent activation
Chiral intermediate for fluorinated molecules
Racemic resolution capability
Enantiopurity and synthetic step efficiency
Chromatographic method development
Distinct retention and mass shift
LC-MS/MS analyte discrimination in research matrices
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